2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclohexylacetamide
Description
This compound features a pyrazolo[3,4-d]pyridazinone core, substituted with a tert-butyl group at position 1, a methyl group at position 4, and an acetamide-linked cyclohexyl moiety at position 4. The tert-butyl and cyclohexyl groups enhance lipophilicity, which may influence membrane permeability and target binding kinetics.
Propriétés
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-12-14-10-19-23(18(2,3)4)16(14)17(25)22(21-12)11-15(24)20-13-8-6-5-7-9-13/h10,13H,5-9,11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXEZSRAZALCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Target Compound
- Core: Pyrazolo[3,4-d]pyridazinone (bicyclic, fused pyrazole-pyridazine system).
- Substituents :
- 1-tert-butyl (bulky, lipophilic).
- 4-methyl (moderate lipophilicity).
- 6-N-cyclohexylacetamide (flexible linker with cyclohexyl group for enhanced solubility/stability).
- Molecular Weight : ~349.5 g/mol (calculated).
Comparative Compounds (from )
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Core: Pyrido[1,2-a]pyrimidinone (fused pyridine-pyrimidine system). Substituents:
- 7-piperazine (enhances solubility and bioavailability).
- Molecular Weight : ~380 g/mol (estimated).
2-(1,3-benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Core: Pyrido[1,2-a]pyrimidinone. Substituents:
- 2-(1,3-benzodioxol-5-yl).
- 7-(3R-methylpiperazine) (chiral center may improve target selectivity).
- Molecular Weight : ~394 g/mol (estimated).
Structural and Functional Implications
Contrast with Proglumetacin ( )
Its complex structure includes a tetrazole and oxadiazine ring, with markedly higher molecular weight (844.43 g/mol) and distinct reactivity (e.g., chlorobenzoyl group). This highlights the diversity in drug design approaches, even within heterocyclic frameworks.
Research Findings and Gaps
- Structural Insights: The pyrazolo-pyridazinone core distinguishes the target compound from pyrido-pyrimidinones, suggesting divergent binding modes (e.g., ATP-binding pockets vs. neurotransmitter receptors).
- Data Limitations: No direct bioactivity or pharmacokinetic data for the target compound is available in the provided evidence. Comparative studies are absent, necessitating further empirical validation.
- Synthetic Challenges : The tert-butyl and cyclohexyl groups may complicate synthesis (steric effects), whereas piperazine derivatives () offer modular functionalization.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves:
- Cyclization : Formation of the pyrazolo[3,4-d]pyridazinone core using tert-butyl hydrazine and diketone precursors under reflux conditions (e.g., in ethanol at 80°C) .
- Acylation : Introduction of the acetamide group via nucleophilic substitution, often requiring catalysts like DMAP in anhydrous dichloromethane .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the product (≥95% purity) . Critical Parameters: Solvent polarity, temperature control, and stoichiometric ratios of tert-butyl and cyclohexylamine derivatives.
Q. Which analytical methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., tert-butyl at N1, methyl at C4) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₂₁H₃₁N₅O₂) and detect isotopic patterns .
- FTIR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and amide (N-H) bonds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Systematic variation of solvents (e.g., DMF vs. THF), temperatures (60–100°C), and catalyst loadings (e.g., 5–10 mol% Pd(OAc)₂) to identify optimal parameters .
- By-Product Mitigation : Use of scavenger resins or gradient elution in HPLC to remove unreacted tert-butyl intermediates .
- Kinetic Studies : Monitoring reaction progress via thin-layer chromatography (TLC) to determine rate-limiting steps .
Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?
- 2D NMR Techniques : COSY and HSQC to distinguish overlapping proton environments, particularly for cyclohexyl and tert-butyl groups .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Use of ¹⁵N-labeled precursors to clarify nitrogen environments in the pyridazinone ring .
Q. What strategies are used to evaluate its biological activity in kinase inhibition studies?
- In Vitro Assays : ATP-competitive inhibition assays using recombinant kinases (e.g., EGFR or BRAF) with IC₅₀ determination via fluorescence polarization .
- Cell-Based Models : Dose-response studies in cancer cell lines (e.g., HCT-116) to assess apoptosis induction and correlate with kinase selectivity .
- Structural-Activity Relationship (SAR) : Modifying the cyclohexyl or tert-butyl groups to test effects on potency and selectivity .
Q. How do substituents (e.g., tert-butyl vs. isopropyl) influence pharmacokinetic properties?
- LogP Measurements : Comparative studies show tert-butyl increases lipophilicity (LogP ~2.8) versus isopropyl (LogP ~2.3), affecting membrane permeability .
- Metabolic Stability : Microsomal assays reveal tert-butyl groups reduce oxidative metabolism compared to smaller alkyl chains .
- Solubility Testing : Cyclohexyl acetamide derivatives exhibit lower aqueous solubility (<0.1 mg/mL) due to hydrophobic bulk .
Key Challenges & Recommendations
- Stereochemical Complexity : The cyclohexyl group introduces conformational variability; use X-ray crystallography to resolve absolute configuration .
- Biological Selectivity : Off-target effects observed in kinase panels; employ proteome-wide profiling (e.g., KINOMEscan) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
